molecular formula C19H18N6O4 B14459451 1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea CAS No. 67878-24-4

1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea

Cat. No.: B14459451
CAS No.: 67878-24-4
M. Wt: 394.4 g/mol
InChI Key: TVBVYOOOAIMAFP-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and methoxyphenyl group suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the Urea Derivative: This is usually done by reacting an isocyanate with an amine or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The triazole ring and methoxyphenyl group could play crucial roles in binding to the target molecules and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    1-(m-Methoxyphenyl)-3-(phenylacetyl)urea: Lacks the triazole ring, which might reduce its biological activity.

    1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-yl)methyl)phenoxy)acetyl)urea: Similar structure but without the imino group, potentially altering its reactivity and binding properties.

Uniqueness

The presence of both the triazole ring and the methoxyphenyl group in 1-(m-Methoxyphenyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)urea makes it unique compared to other urea derivatives. These functional groups can confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

67878-24-4

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide

InChI

InChI=1S/C19H18N6O4/c1-28-17-4-2-3-15(9-17)23-19(27)24-18(26)11-29-16-7-5-14(6-8-16)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+

InChI Key

TVBVYOOOAIMAFP-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.